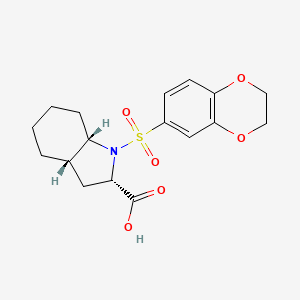
(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with an octahydroindole ring, and a sulfonyl group attached to the benzodioxine ring. Such compounds are often of interest in pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxine Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate sulfonyl chloride under basic conditions.
Construction of the Octahydroindole Ring: This involves the cyclization of an appropriate amino acid derivative under acidic conditions.
Coupling of the Two Rings: The final step involves coupling the benzodioxine and octahydroindole rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparison with Similar Compounds
(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid: can be compared with other nitrogen-containing heterocyclic compounds, such as:
This compound: Similar in structure but with different substituents.
Benzylamine: Contains a benzene ring and an amine group, but lacks the complex ring structure of the target compound.
Teriflunomide: An immunomodulatory drug with a different mechanism of action.
The uniqueness of This compound lies in its specific ring structure and the presence of the sulfonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S/c19-17(20)14-9-11-3-1-2-4-13(11)18(14)25(21,22)12-5-6-15-16(10-12)24-8-7-23-15/h5-6,10-11,13-14H,1-4,7-9H2,(H,19,20)/t11-,13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBSPFGCOKKLJM-UBHSHLNASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














